N-methylpyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of solvents such as methanol and catalysts like cesium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . This method allows for the large-scale production of the compound with high yields.
Chemical Reactions Analysis
Types of Reactions
N-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions often involve reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-methylpyrazolo[1,5-a]pyrazin-4-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. For example, it has been shown to inhibit the catalytic activity of HIV-1 integrase and suppress the growth of lung cancer cells . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescence properties and applications in optical materials.
Pyrazolo[1,5-a]quinazolines: Exhibits biological activities, including enzyme inhibition and anticancer properties.
Uniqueness
N-methylpyrazolo[1,5-a]pyrazin-4-amine stands out due to its specific structure, which allows for unique interactions with biological targets
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
N-methylpyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-8-7-6-2-3-10-11(6)5-4-9-7/h2-5H,1H3,(H,8,9) |
InChI Key |
WBUYEJHHIIUWPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=CC=N2 |
Origin of Product |
United States |
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